2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(1-methylethenyl)bicyclo[221]heptane is a bicyclic hydrocarbon with the molecular formula C11H18 It is a derivative of norbornane, characterized by the presence of a methyl group and a methylethenyl group attached to the bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with isoprene under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar Diels-Alder reaction on a larger scale. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated hydrocarbons.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, receptor binding, and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- cis-β-santalene
- Santalene (major)
- Santalene (minor)
- Norbornane derivatives
Uniqueness
2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H18 |
---|---|
Molecular Weight |
150.26 g/mol |
IUPAC Name |
2-methyl-3-prop-1-en-2-ylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-7(2)11-8(3)9-4-5-10(11)6-9/h8-11H,1,4-6H2,2-3H3 |
InChI Key |
IRPRKIQMQZXQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)C1C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.